molecular formula C4H8NNaS2 B3250871 Sodium propylcarbamodithioate CAS No. 20562-43-0

Sodium propylcarbamodithioate

Cat. No.: B3250871
CAS No.: 20562-43-0
M. Wt: 157.2 g/mol
InChI Key: AYQDJLRSSHGURF-UHFFFAOYSA-M
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Description

Sodium propylcarbamodithioate is an organosulfur compound with the chemical formula C₄H₈NNaS₂. It is commonly used as a reagent in various chemical reactions and has applications in different scientific fields. This compound is known for its unique properties, including its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium propylcarbamodithioate can be synthesized through the reaction of carbon disulfide with sodium hydroxide and propylamine. The reaction typically occurs in an aqueous medium at room temperature. The general reaction is as follows:

CS2+NaOH+C3H7NH2C4H8NNaS2+H2O\text{CS}_2 + \text{NaOH} + \text{C}_3\text{H}_7\text{NH}_2 \rightarrow \text{C}_4\text{H}_8\text{NNaS}_2 + \text{H}_2\text{O} CS2​+NaOH+C3​H7​NH2​→C4​H8​NNaS2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of carbon disulfide to a mixture of sodium hydroxide and propylamine under controlled conditions. The reaction mixture is then filtered to remove any impurities, and the product is crystallized from the solution.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various alkyl or aryl carbamodithioates

Scientific Research Applications

Sodium propylcarbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: This compound is used in the study of enzyme inhibition and protein interactions.

    Industry: this compound is used in the flotation process in mining to separate valuable minerals from ores.

Mechanism of Action

The mechanism of action of sodium propylcarbamodithioate involves its ability to chelate metal ions. The sulfur atoms in the compound form strong bonds with metal ions, stabilizing them and preventing unwanted side reactions. This chelation process is crucial in various applications, including enzyme inhibition and metal ion transport.

Comparison with Similar Compounds

  • Sodium ethylcarbamodithioate
  • Sodium methylcarbamodithioate
  • Sodium butylcarbamodithioate

Comparison: Sodium propylcarbamodithioate is unique due to its specific alkyl group, which influences its reactivity and stability. Compared to sodium ethylcarbamodithioate and sodium methylcarbamodithioate, the propyl group provides a balance between steric hindrance and electronic effects, making it more versatile in various chemical reactions. Sodium butylcarbamodithioate, on the other hand, has a longer alkyl chain, which can affect its solubility and reactivity.

Properties

IUPAC Name

sodium;N-propylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS2.Na/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H2,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQDJLRSSHGURF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)[S-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NNaS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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